
Boc-D-3,3-Diphenylalanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materialwissenschaft: Selbstassemblierung und Morphologiekontrolle
Boc-D-3,3-Diphenylalanin ist ein wichtiger Baustein in der Materialwissenschaft, da es in der Lage ist, ausgedehnte Architekturen mit verschiedenen Morphologien zu bilden. Das Gleichgewicht von Lösungsmitteln wie Acetonitril-Wasser kann den Selbstassemblierungsprozess dieser Verbindung erheblich beeinflussen. Änderungen in der Zusammensetzung des Lösungsmittels können die Bildung verschiedener Aggregatmorphologien bewirken, die von Kugeln bis hin zu Platten reichen, was entscheidend ist für die Herstellung intelligenter Biomaterialien mit verbesserten Eigenschaften .
Piezoelektrische Bauelemente: Nanoröhrenbildung
Varianten dieser Verbindung können sich zu Nanoröhren selbstorganisieren, die starke piezoelektrische Eigenschaften aufweisen. Wenn diese Nanoröhren in biokompatible Polymere eingebettet werden, können sie angelegte mechanische Kräfte in Elektrizität umwandeln. Diese Eigenschaft wird in großflächigen hybriden Elektrospinn-Arrays genutzt, die eine Spannung, einen Strom und eine Leistungsdichte erzeugen können, wenn eine periodische mechanische Kraft angelegt wird, wodurch sie sich für biomedizinische Anwendungen und Bio-Energiequellen eignen .
Optoelektronik: Quanten-Einschluss und Photolumineszenz
Die durch this compound gebildeten Nanostrukturen können Quanten-Einschluss-Effekte aufweisen, was zu einzigartigen optischen Eigenschaften führt. Beispielsweise kann die Bildung von Nanoröhren zu starken blauen Photolumineszenz-Emissionen führen, die potenzielle Anwendungen in optoelektronischen Geräten und Sensoren haben .
Maschinenbau: Entwicklung steifer biologischer Materialien
Die durch this compound gebildeten Nanoröhren sind für ihre bemerkenswerte Steifigkeit bekannt, die auf die „reißverschlussartigen“ aromatischen Verriegelungen innerhalb ihrer Rückgrate zurückzuführen ist. Diese Eigenschaften machen sie zu einem der steifsten bekannten biologischen Materialien, das bei der Entwicklung robuster und langlebiger bio-inspirierter Materialien genutzt werden kann .
Wirkmechanismus
Target of Action
It’s known that this compound has significant piezoelectric properties , suggesting that its targets could be related to mechanical force transduction pathways in biological systems.
Mode of Action
Boc-D-3,3-Diphenylalanine is a strong piezoelectric material . It can convert applied mechanical forces into electricity . This compound forms nanotubes when embedded in biocompatible polymers . These nanotubes exhibit strong piezoelectric properties when a periodic mechanical force is applied .
Result of Action
The primary result of Boc-D-3,3-Diphenylalanine’s action is the generation of an electrical charge in response to applied mechanical force . This property makes it a promising material for use in piezoelectric devices .
Action Environment
The action of Boc-D-3,3-Diphenylalanine can be influenced by environmental factors. For instance, the balance of solvents, specifically acetonitrile-water, significantly impacts the self-assembly process of this compound . Additionally, the compound exhibits improved thermal stability up to 360 °C, which is approximately 60 °C higher than that of similar compounds .
Biochemische Analyse
Biochemical Properties
Boc-D-3,3-Diphenylalanine plays a critical role in biochemical reactions. The self-assembly of this compound is influenced by solvation, and the balance of solvents, specifically acetonitrile-water, significantly impacts this process . The peptides always adopt turn conformations, promoting the plane-to-plane stacking of aromatic rings . The architectural growth is driven by aromatic stacking and hydrophobic interactions .
Cellular Effects
The effects of Boc-D-3,3-Diphenylalanine on cells have been studied in the context of non-small cell lung cancer cells (NSCLC). Epirubicin-loaded Boc-D-3,3-Diphenylalanine particles were found to significantly reduce cell viability and increase DNA damage and apoptosis .
Molecular Mechanism
The molecular mechanism of Boc-D-3,3-Diphenylalanine involves the formation of different morphologies of aggregates, spanning from spheres to plates . In a pure organic solvent, a single orthorhombic crystalline phase is observed, whereas the presence of water reveals the coexistence of two phases: orthorhombic and hexagonal .
Temporal Effects in Laboratory Settings
The effects of Boc-D-3,3-Diphenylalanine over time in laboratory settings have been observed in the context of its self-assembly process. A change in acetonitrile content from 2% to 10% in water solutions drives the formation of different morphologies of the aggregates .
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJDOLCFYZSNQC-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143060-31-5 |
Source


|
| Record name | Boc-D-3,3-Diphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

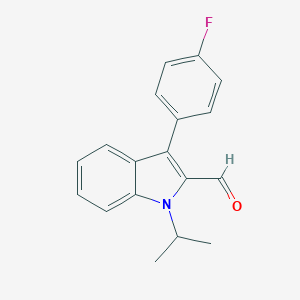
![3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile](/img/structure/B115110.png)


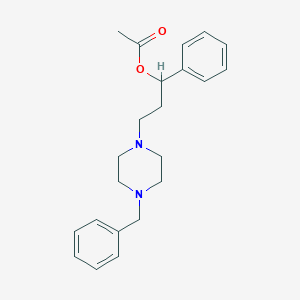


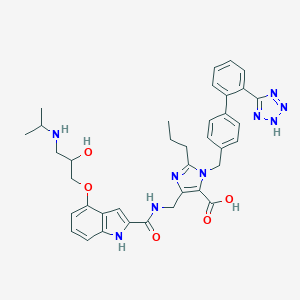
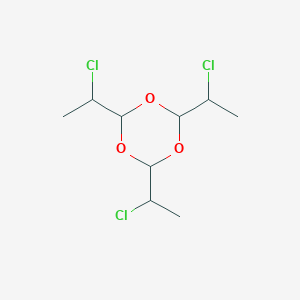
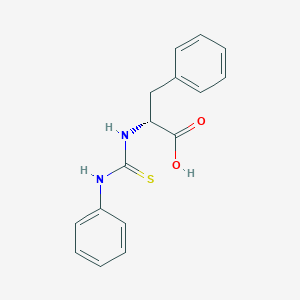


![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B115146.png)
